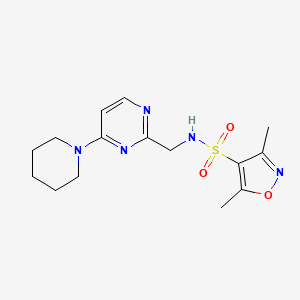
3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole and pyrimidine rings, the introduction of the methyl groups, and the coupling of these rings with the piperidine ring and the sulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and pyrimidine rings suggests that this compound could have a planar structure, while the piperidine ring could introduce some three-dimensionality. The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom, while the pyrimidine ring might react at the carbon between the two nitrogen atoms. The sulfonamide group could also participate in reactions, particularly if it is protonated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group might make this compound more soluble in water, while the isoxazole and pyrimidine rings might increase its lipophilicity .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research into the synthesis of heterocyclic compounds containing a sulfonamido moiety has explored potential applications as antibacterial agents. One study focused on the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate reacting with active methylene compounds, yielding derivatives with high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013).
Biological Activity of Sulfonamide Hybrids
Sulfonamides, including those with structural similarities to the given chemical, are known for a broad range of pharmacological activities, such as antibacterial and antitumor properties. A comprehensive review covered the design and development of two-component sulfonamide hybrids, highlighting their synthesis and biological activities (Ghomashi et al., 2022).
Antioxidant and Age-Related Disease Treatment
Compounds structurally related to the chemical have been investigated for their potential in treating age-related diseases. A study synthesized analogues possessing antioxidant and metal-chelating groups, which showed promise in protecting cells against oxidative stress, suggesting their use in preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives has shown antiproliferative effects against human cancer cell lines. Compounds synthesized in this study demonstrated significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Molecular Structure and Hydrogen Bonding
A study on the molecular structure of a related compound highlighted the stabilization of its conformation through intramolecular π–π stacking interactions and the adoption of a chair conformation by the piperidine ring. This structural insight contributes to the understanding of how molecular conformation affects biological activity (Kumar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-11-15(12(2)23-19-11)24(21,22)17-10-13-16-7-6-14(18-13)20-8-4-3-5-9-20/h6-7,17H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKCUXMJAOZMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

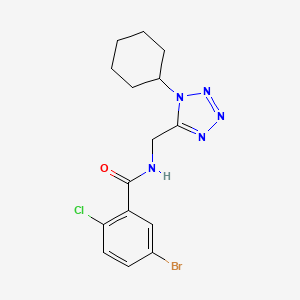
![(7S,8aS)-2-Methyloctahydropyrrolo[1,2-a]pyrazin-7-amine trihydrochloride dihydrate](/img/structure/B2768322.png)
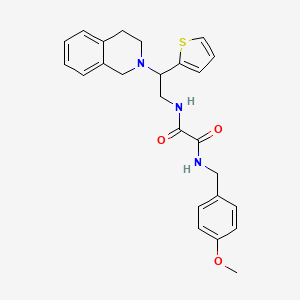
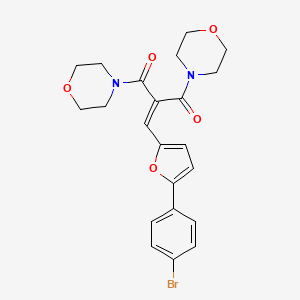
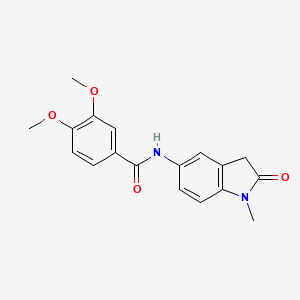
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)
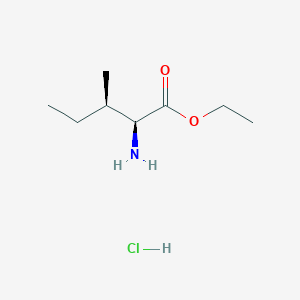
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2768336.png)
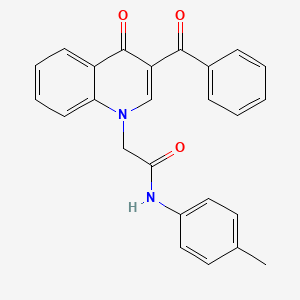
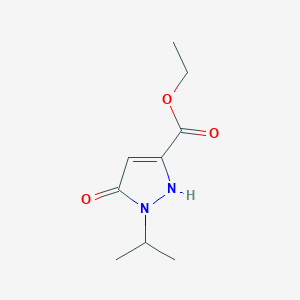
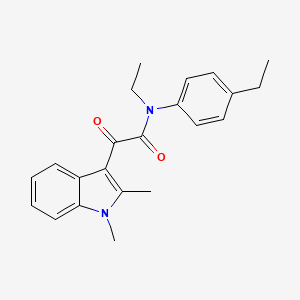
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
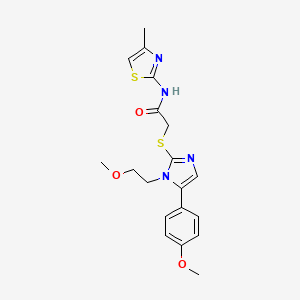
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)